1-(4-Hydroxy-2,6-dimethylphenyl)ethanone
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Description
The compound 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone, while not directly studied in the provided papers, is structurally related to the compounds that have been investigated. These related compounds include 1,1,6,6-tetrakis(2,4-dimethylphenyl)-2,4-hexadiyne-1,6-diol , 1-(2-hydroxy-4,5-dimethylphenyl)ethanone , and (E)-1-[5-(3,4-dimethylphenyldiazenyl)-2-hydroxyphenyl]ethanone . These studies provide insights into the molecular structure, synthesis, and properties of similar hydroxy and dimethyl substituted aromatic compounds, which can be extrapolated to understand the characteristics of 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone.
Synthesis Analysis
The synthesis of related compounds involves the formation of molecular complexes with alcohols and the use of X-ray crystallography for structural determination . Another related compound, an azo dye derivative, was synthesized and characterized by IR and X-ray single-crystal determination . These methods suggest that the synthesis of 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone could also be characterized using similar techniques to ensure the purity and structure of the synthesized compound.
Molecular Structure Analysis
X-ray diffraction technique and vibrational spectroscopy were used to investigate the molecular structure of a related compound, 1-(2-hydroxy-4,5-dimethylphenyl)ethanone . The compound was found to crystallize in the monoclinic space group with a specific conformation. Computational studies using density functional theory (DFT) supported the experimental results, indicating that a similar approach could be used to analyze the molecular structure of 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone.
Chemical Reactions Analysis
The chemical reactions of these compounds have not been explicitly detailed in the provided papers. However, the studies do involve the formation of molecular complexes and the investigation of hydrogen bonding interactions . These insights could be relevant when considering the reactivity of 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone with other molecules, particularly in the formation of hydrogen bonds due to the presence of the hydroxy group.
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds were studied using a combination of experimental and computational methods. The vibrational frequencies and geometrical parameters were determined and showed good agreement between experimental and theoretical values . Additionally, the nonlinear optical properties (NLO) and solvent effects were investigated for an azo dye derivative, which could be indicative of the properties of 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone in different environments . These studies provide a foundation for understanding the physical and chemical properties of structurally similar compounds.
Scientific Research Applications
Crystallographic and Vibrational Studies
1-(4-Hydroxy-2,6-dimethylphenyl)ethanone has been the subject of detailed crystallographic and vibrational studies to understand its molecular structure and properties. Kumar et al. (2015) employed X-ray diffraction and vibrational spectroscopy, complemented by density functional theory (DFT) calculations, to elucidate the compound's molecular structure, finding it crystallizes in the monoclinic space group with specific conformational characteristics. This research aids in the understanding of the compound's reactivity and potential applications in material science and chemistry (Kumar et al., 2015).
Heterocyclic Rearrangement and Synthesis
The compound's utility in synthesizing heterocyclic structures has been demonstrated through its involvement in rearrangement processes to form 1,2,5-oxadiazoles, as explored by Potkin et al. (2012). Their work highlights the compound's versatility in organic synthesis, particularly in forming structures with potential pharmaceutical applications (Potkin et al., 2012).
Plant-mediated Biotransformations
In the context of green chemistry, 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone has been used as a substrate in plant-mediated stereoselective biotransformations. Panić et al. (2017) investigated the enantioselective preparation of chiral molecules using whole-cell biocatalysis with plant cells, demonstrating the compound's potential in environmentally friendly solvent systems for the production of chiral intermediates in pharmaceuticals (Panić et al., 2017).
Biodegradation Studies
Research by Ji et al. (2019) focused on the biodegradation of 2,6-dimethylphenol, a related compound, underscoring the environmental relevance of understanding how such organic compounds break down in nature. This research points to the broader implications of studying compounds like 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone in terms of environmental science and pollution control (Ji et al., 2019).
properties
IUPAC Name |
1-(4-hydroxy-2,6-dimethylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-6-4-9(12)5-7(2)10(6)8(3)11/h4-5,12H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGVMVPBEQQZEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398857 |
Source
|
Record name | 1-(4-hydroxy-2,6-dimethylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-2,6-dimethylphenyl)ethanone | |
CAS RN |
91060-92-3 |
Source
|
Record name | 1-(4-hydroxy-2,6-dimethylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40398857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-hydroxy-2,6-dimethylphenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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